molecular formula C11H20N2O3 B1283295 1-Boc-3-carbamoylpiperidine CAS No. 91419-49-7

1-Boc-3-carbamoylpiperidine

Cat. No. B1283295
CAS RN: 91419-49-7
M. Wt: 228.29 g/mol
InChI Key: APFUDGDIIFSTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-carbamoylpiperidine is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The "Boc" in the name refers to the tert-butoxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amine functionalities by forming a carbamate. This protective group is important because it can be selectively removed under mild acidic conditions without affecting other sensitive functional groups in the molecule.

Synthesis Analysis

The synthesis of derivatives of 1-Boc-3-carbamoylpiperidine can be achieved through various methods. For instance, a protocol for the palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes has been reported, which provides a regiospecific and stereospecific method for the functionalization of the piperidine scaffold . Additionally, the synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine involves hydrogenation, chiral resolution, and reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine, yielding an overall yield of about 40% .

Molecular Structure Analysis

The molecular structure of 1-Boc-3-carbamoylpiperidine is characterized by the presence of the piperidine ring and the Boc-protected amine group. The Boc group plays a significant role in the molecule's reactivity and stability, as it can influence the outcome of stereoselective transformations and protect the amine during reactions .

Chemical Reactions Analysis

1-Boc-3-carbamoylpiperidine and its derivatives participate in various chemical reactions. For example, the asymmetric deprotonation of N-Boc-piperidine by a sec-alkyllithium and (-)-sparteine complex has been studied, showing moderate selectivity for the removal of the pro-S hydrogen . Organocatalytic asymmetric formal [3 + 2] cycloaddition reactions with in situ-generated N-carbamoyl nitrones have also been reported, where N-Boc-protected isoxazolidines are obtained as single diastereoisomers in high yields and enantiomeric excesses .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-carbamoylpiperidine derivatives are influenced by the presence of the Boc group and the substituents on the piperidine ring. The Boc group, due to its bulkiness and chelating properties, can affect the molecule's reactivity and the stereoselectivity of adjacent functional groups . The specific physical properties such as melting point, boiling point, solubility, and stability would depend on the particular substituents and the overall molecular structure of the synthesized compound.

Scientific Research Applications

Asymmetric Deprotonation in Synthesis

The asymmetric deprotonation of N-Boc-piperidine has been explored, revealing moderate selectivity for the removal of the pro-S hydrogen. This process is integral in the synthesis of various compounds, particularly in creating enantiomerically enriched products (Bailey et al., 2002).

Palladium-Catalyzed β-Selective C(sp3)-H Arylation

Palladium-catalyzed migrative Negishi coupling has been used to directly access 3-aryl-N-Boc-piperidines, highlighting the versatility of N-Boc-piperidine in synthesizing important pharmaceutical building blocks (Millet & Baudoin, 2015).

Organocatalytic Asymmetric Formal [3 + 2] Cycloaddition

N-Boc-piperidine derivatives have been utilized in an organocatalytic formal [3 + 2] cycloaddition reaction, yielding highly valuable building blocks for further synthetic applications (Gioia et al., 2009).

Synthesis of Orthogonally Protected Diazabicyclo Compounds

Orthogonally N-protected (Boc and Cbz) aziridinopiperidine, a derivative of N-Boc-piperidine, is a key compound for synthesizing biologically active aminopiperidines, demonstrating the chemical's role in creating complex molecular architectures (Schramm et al., 2009).

Enhancing Enantioselectivity in Kinetic Resolutions

In ω-transaminase-catalyzed kinetic resolutions, the use of N-Boc-protected aminopiperidine significantly improved the reaction rate and enantioselectivity, highlighting its application in chiral synthesis (Höhne et al., 2008).

Use in Chiral Auxiliaries for Asymmetric Synthesis

N-Boc-1,3-oxazolidines, closely related to N-Boc-piperidines, have been used as chiral auxiliaries in asymmetric synthesis. The Boc group plays a significant role in stereoselective transformations (Agami & Couty, 2004).

Synthesis of Hydroxypiperidine Derivatives

The synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine has been demonstrated, indicating the utility of N-Boc-piperidine derivatives in synthesizing novel compounds (Wang Junming, 2013).

Heterogeneous Catalysis in N-tert-Butoxycarbonylation

H3PW12O40, a heteropoly acid, has been used as a catalyst for N-tert-butoxycarbonylation of amines, including N-Boc derivatives, showcasing its efficiency and environmental benignity in carbonylation reactions (Heydari et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 3-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFUDGDIIFSTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562716
Record name tert-Butyl 3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-carbamoylpiperidine

CAS RN

91419-49-7
Record name tert-Butyl 3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1-L 3-necked round-bottomed flask was charged with a solution of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (10 g, 42.79 mmol, 1.00 equiv, 98%), TEA (5.2 g, 50.46 mmol, 1.18 equiv, 98%) in THF (100 mL). To this mixture was added isobutyl carbonochloridate (6.8 g, 49.00 mmol, 1.15 equiv, 98%) drop wise at 10° C. The resulting solution was stirred for 15 minutes at 10° C. in a water/ice bath. Then, to the mixture was added NH3.H2O (25%, 60 mL) and allowed to stir for 10 minutes at 10° C. Then, it was treated with water (40 mL) to afford off-white solids after filtration. The solid was dried in an oven under reduced pressure affording tert-butyl 3-carbamoylpiperidine-1-carboxylate as white solid (7 g, 72%).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.